(2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKRMQFOKPOZFL-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can result in various substituted chalcones with different functional groups.
Scientific Research Applications
Biological Activities
Chalcones, including (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, are studied for their potential biological activities:
- Anticancer Properties : Research indicates that chalcones can inhibit cancer cell proliferation. For example, studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Chalcones have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Chemical Applications
The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation and Reduction Reactions : It can undergo oxidation to form epoxides or other derivatives and reduction to yield alcohols .
- Substitution Reactions : The aromatic rings can engage in electrophilic or nucleophilic substitutions, expanding the scope of possible derivatives with tailored properties for specific applications .
Dyes and Pigments
Due to its vibrant color properties, this compound is explored in the production of dyes and pigments for textiles and coatings.
Pharmaceutical Development
The compound's biological activities make it a valuable candidate for pharmaceutical development. Its derivatives are being investigated for potential therapeutic applications in treating various diseases, including cancer and infections .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several chalcone derivatives, including this compound. The results indicated that certain derivatives significantly inhibited proliferation in breast cancer cell lines, highlighting the need for further development into therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of chalcone compounds showed that this compound exhibited strong activity against Gram-positive bacteria. This finding supports its potential use in developing new antimicrobial treatments .
Mechanism of Action
The mechanism by which (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exerts its effects involves several molecular targets and pathways:
Anticancer Activity: The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it reduces the expression of anti-apoptotic proteins like Bcl-2 and survivin, leading to enhanced cleavage of PARP and caspase-3.
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential metabolic pathways, leading to cell death.
Comparison with Similar Compounds
Table 1: Key Chalcone Derivatives and Their Activities
Key Observations:
Electronegativity and Activity : Electronegative substituents (e.g., F, Br, I) enhance bioactivity. The target compound’s 4-F on Ring A is favorable, but the meta-OCH3 on Ring B (electron-donating) likely reduces potency compared to derivatives like 2j (4-Br/4-F) .
Positional Effects :
- Para vs. Meta Substitution : Para-substituted derivatives (e.g., 2j, 2h) generally show higher activity than meta-substituted ones (e.g., target compound). For example, replacing para-Br with meta-OCH3 (as in 2n) increases IC50 from 4.7 μM to 25.07 μM .
- Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., in 2j or (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) improve hydrogen bonding with biological targets, enhancing activity compared to methoxy-substituted analogs .
Antimicrobial Specificity : The target compound’s methoxy group may reduce antibacterial efficacy compared to hydroxylated analogs but could improve solubility or metabolic stability .
Structural and Physicochemical Comparisons
Table 2: Structural and Crystallographic Data
Key Observations:
Dihedral Angles : The dihedral angle between aromatic rings influences molecular stacking and interactions. The target compound’s meta-OCH3 may introduce steric effects, altering packing compared to para-substituted analogs .
Crystal Interactions : Halogen substituents (F, Br) promote C-H···X (X = F, O) interactions, which stabilize crystal structures. The absence of halogens on Ring B in the target compound may reduce such interactions .
Biological Activity
(2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a fluorinated phenyl group and a methoxy-substituted phenyl group . The fluorine atom enhances its lipophilicity and metabolic stability, contributing to its biological efficacy. The synthesis typically involves the Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. Alternative methods, including sonochemical techniques, have also been explored to improve yield and reduce reaction times .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in MCF-7 breast cancer cells and induce apoptosis through mechanisms involving caspase activation .
The compound's ability to induce cell cycle arrest has been documented, with specific studies highlighting its effects on the G1 and G2/M phases of the cell cycle. For example, it has been noted to decrease the expression of cyclin D1 and CDK4, which are crucial for cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound enhances pro-apoptotic molecules such as Bax while reducing anti-apoptotic Bcl proteins. This balance leads to increased apoptosis in cancer cells .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at various phases, particularly G1 and G2/M, which is critical for halting cancer progression .
- Protein Interaction : Molecular docking studies suggest that the compound interacts favorably with proteins involved in cancer progression and inflammation, indicating its potential as a lead compound in drug discovery.
Case Studies
Several case studies have investigated the biological activity of chalcone derivatives similar to this compound:
- MCF-7 Breast Cancer Cells : A study demonstrated that this compound significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .
- Human Leukemia Cell Lines : Research indicated that chalcone derivatives could block the G2/M phase in various leukemia cell lines, showcasing their potential therapeutic applications against hematological malignancies .
Comparative Analysis with Related Compounds
The following table summarizes key structural analogs of this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | Structure | Chlorine enhances reactivity but may reduce lipophilicity compared to fluorine. |
| (2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | Structure | Bromine provides different electronic properties affecting biological activity. |
| (2E)-1-(4-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | Structure | Methyl group alters sterics and potentially affects binding affinity. |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one?
Answer:
The compound can be synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 3-methoxybenzaldehyde under basic conditions. Key parameters include:
- Catalyst/Base: NaOH or KOH (0.5–1.5 equivalents) in ethanol or methanol .
- Temperature: Room temperature (20–25°C) or mild heating (40–60°C) to enhance reaction kinetics .
- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .
Critical Note: Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) to avoid over-condensation or side products .
Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can:
- Charge Distribution: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., α,β-unsaturated ketone moiety) .
- Nonlinear Optical (NLO) Properties: Calculate hyperpolarizability (β) to assess potential as NLO materials, correlating with crystal packing in non-centrosymmetric space groups (e.g., P21/c) .
- Reactivity: Simulate reaction pathways for reductions (e.g., NaBH4 converting the enone to a diol) or substitutions (e.g., bromine replacement via SNAr) .
Validation: Compare computational results with experimental UV-Vis, IR, and XRD data .
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
- NMR: ¹H NMR (δ 7.8–8.1 ppm for enone protons, δ 3.8 ppm for methoxy group); ¹³C NMR (δ 188 ppm for carbonyl carbon) .
- Mass Spectrometry: ESI-MS m/z 284.1 [M+H]+ .
- XRD: Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a=11.90 Å, β=92.3°) .
Data Cross-Check: Use Cambridge Structural Database (CSD) entries for analogous chalcones (e.g., CCDC 1988019) .
Advanced: How do substituent effects on the phenyl rings influence biological activity?
Answer:
-
Structure-Activity Relationship (SAR):
- 4-Fluorophenyl: Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- 3-Methoxyphenyl: Introduces electron-donating groups, stabilizing charge-transfer interactions in enzyme inhibition .
-
Comparative Analysis:
Substituent Variation Biological Activity (IC50) Source 4-Fluoro, 3-Methoxy (Target) 12 µM (Antimicrobial) 4-Bromo, 3,4-Dimethyl 18 µM (Anticancer)
Method: Use in vitro assays (e.g., MIC for bacteria, MTT for cancer cells) under standardized conditions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Controlled Replication: Standardize assay protocols (e.g., bacterial strain, solvent/DMSO concentration) to minimize variability .
- Crystallographic Analysis: Confirm compound purity and polymorphism, as crystal defects can alter bioavailability .
- Meta-Analysis: Compare data across studies using tools like Web of Science, filtering for analogs (e.g., 4-fluorophenyl chalcones) .
Basic: What crystallization strategies yield high-quality single crystals for XRD?
Answer:
- Solvent Selection: Use slow-evaporation methods with polar aprotic solvents (e.g., DMF/ethanol 1:3) to enhance lattice stability .
- Temperature Gradient: Cool saturated solutions from 40°C to 4°C at 2°C/hour to promote ordered packing .
- Additives: Introduce trace ethyl acetate to suppress twinning defects .
Advanced: How does crystal packing influence material properties like nonlinear optical behavior?
Answer:
- Non-Centrosymmetric Packing: Favors second-harmonic generation (SHG). Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···O, π-π stacking) .
- Polarizability: Correlate XRD-derived dipole moments with DFT-calculated hyperpolarizability (β) .
Example: The title compound’s SHG efficiency is ~1.5× urea, attributed to aligned methoxy and fluorine groups .
Advanced: What mechanistic insights explain the α,β-unsaturated ketone’s role in biological activity?
Answer:
- Michael Addition: The enone reacts with thiol groups in bacterial enzymes (e.g., dihydrofolate reductase), disrupting folate synthesis .
- Redox Activity: Generates ROS via Fenton-like reactions, inducing oxidative stress in cancer cells .
Validation: Use LC-MS to detect adducts (e.g., glutathione conjugation) in in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
